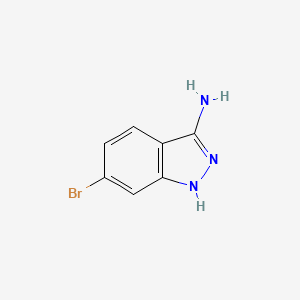
6-bromo-1H-indazol-3-amine
Cat. No. B1273255
Key on ui cas rn:
404827-77-6
M. Wt: 212.05 g/mol
InChI Key: WLDHNAMVDBASAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08987275B2
Procedure details


The reaction mixture of 4-bromo-2-fluorobenzonitrile (10 g, 50 mmol), hydrazine hydrate (7.85 ml, 250 mmol) in n-butanol (60 mL) was heated at 130° C. for overnight. After cooling down to room temperature, the precipitated crystalline solid was filtered off and washed three times with ethyl acetate (15 mL each). The product was dried in vacuo (10.3 g).



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4](F)[CH:3]=1.O.[NH2:12][NH2:13]>C(O)CCC>[Br:1][C:2]1[CH:9]=[C:8]2[C:5]([C:6]([NH2:7])=[N:12][NH:13]2)=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C#N)C=C1)F
|
|
Name
|
|
|
Quantity
|
7.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling down to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystalline solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with ethyl acetate (15 mL each)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was dried in vacuo (10.3 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C2C(=NNC2=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
